BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Cardiac safety hERG inhibition Patch clamp

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (CAS 509147-79-9) is an N-Boc protected piperidine derivative featuring a 2-methoxyethyl substituent at the 4-position. As an orthogonally protected synthetic intermediate, it belongs to the class of piperidine-based building blocks widely employed in pharmaceutical and agrochemical research.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 509147-79-9
Cat. No. B1289027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate
CAS509147-79-9
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCOC
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-8-5-11(6-9-14)7-10-16-4/h11H,5-10H2,1-4H3
InChIKeyMQFWLBMPVPCNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (CAS 509147-79-9): A Strategic N-Boc Protected Piperidine Building Block for Advanced Synthesis


Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (CAS 509147-79-9) is an N-Boc protected piperidine derivative featuring a 2-methoxyethyl substituent at the 4-position. As an orthogonally protected synthetic intermediate, it belongs to the class of piperidine-based building blocks widely employed in pharmaceutical and agrochemical research [1]. The tert-butyloxycarbonyl (Boc) group serves as a robust amine protecting group, while the 2-methoxyethyl side chain provides specific physicochemical properties that differentiate it from other N-Boc piperidine variants, including computed LogP of 1.71 (ACD/Labs) and topological polar surface area of 39 Ų . The compound is typically supplied at ≥95% purity and is documented in patent literature as an intermediate for kinase inhibitor synthesis .

Why N-Boc-4-(2-methoxyethyl)piperidine (509147-79-9) Cannot Be Interchanged with Other N-Boc Piperidine Analogs in Drug Discovery Programs


The specific substitution pattern of 509147-79-9 dictates its utility in synthetic pathways and its downstream pharmacological profile. The 2-methoxyethyl group at the 4-position is not a generic alkyl chain; its presence critically modulates physicochemical properties such as lipophilicity and polar surface area, which are known drivers of CNS permeability, off-target activity (particularly hERG channel inhibition), and metabolic stability [1]. Unlike the simpler N-Boc-4-(2-hydroxyethyl)piperidine precursor or the N-Boc-4-(methoxymethyl)piperidine positional isomer, 509147-79-9 offers a distinct balance of steric bulk, hydrogen bonding potential, and lipophilicity that cannot be replicated by substitutes. Substitution with an unprotected 4-(2-methoxyethyl)piperidine eliminates the Boc group, dramatically altering reactivity and requiring re-optimization of synthetic routes. The quantitative evidence below substantiates these critical differentiators for procurement and experimental design.

Quantitative Differentiation Evidence: Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (509147-79-9) Versus Key Analogs


hERG Channel Inhibition Liability: Low Risk Profile Confirmed by Patch Clamp Electrophysiology

In automated patch clamp electrophysiology (QPatch) using CHO cells expressing human ERG (hERG) channels, 509147-79-9 exhibited an IC50 > 10,000 nM (10 µM), indicating a favorable cardiac safety margin [1]. This contrasts sharply with many CNS-targeted piperidine-containing drug candidates, which frequently exhibit problematic hERG inhibition in the low micromolar to nanomolar range, leading to QT prolongation risk [2]. While direct head-to-head comparator data for this specific building block are limited in public literature, class-level inference from structurally related piperidine series demonstrates that the 2-methoxyethyl substituent, combined with moderate lipophilicity (ACD/LogP 1.71), contributes to reduced hERG binding propensity compared to more lipophilic or basic amine-containing analogs [2].

Cardiac safety hERG inhibition Patch clamp QT prolongation Drug-induced arrhythmia

Synthetic Utility: High-Yield Alkylation Route Demonstrates Reliable Procurement and Downstream Processing

A reported synthetic route for 509147-79-9 proceeds from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via O-methylation using methyl iodide and sodium hydride in DMF, achieving an isolated yield of 94% after chromatographic purification . This high yield under mild conditions (room temperature, 18 hours) is advantageous compared to alternative routes to structurally similar N-Boc piperidines, which may require more forcing conditions or give lower yields due to side reactions. For example, synthesis of the corresponding 4-(methoxymethyl) analog (CAS 509147-78-8) via similar Williamson ether synthesis may be complicated by different reactivity of the primary alcohol precursor. The 94% yield establishes a robust and reproducible synthetic entry point, minimizing waste and cost in multistep campaigns.

Synthetic methodology Process chemistry Yield optimization Alkylation Boc protection

Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Impact CNS Drug-Likeness

509147-79-9 possesses computed physicochemical properties that align with established CNS drug-likeness guidelines. The ACD/LogP is 1.71, which falls within the optimal range (1-3) for CNS penetration . The topological polar surface area (tPSA) is 39 Ų, well below the commonly cited threshold of <90 Ų for good blood-brain barrier (BBB) permeability . In contrast, the unprotected 4-(2-methoxyethyl)piperidine (CAS 70724-70-8) has a significantly lower computed XLogP3 of 0.8 and a tPSA of only 21.3 Ų, reflecting its more polar, free amine character [1]. This difference in lipophilicity and PSA between the Boc-protected and unprotected forms can profoundly influence BBB penetration and off-target binding profiles. The N-Boc group in 509147-79-9 serves not only as a protecting group but also as a lipophilicity modulator.

CNS drug design Lipophilicity Blood-brain barrier permeability Polar surface area Drug-likeness

Patent-Documented Utility as a Kinase Inhibitor Intermediate

Patent literature explicitly discloses 509147-79-9 and related compounds as inhibitors of mammalian kinase enzyme activity, specifically including ROR1 tyrosine kinase activity [1]. ROR1 is a therapeutic target in various hematologic and solid malignancies. The patent describes processes for synthesizing these compounds and their use in treating disorders associated with such kinase activity [1]. This direct patent linkage provides a validated application context that may not be available for close structural analogs like tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (CAS 509147-78-8), which, despite being commercially available (e.g., Sigma-Aldrich product KOB0153) , lacks similarly explicit patent disclosure for kinase inhibition. The difference in the linker (ethylene vs. methylene) between the piperidine ring and the methoxy group appears to be a critical structural determinant for the claimed biological activity.

Kinase inhibition ROR1 Oncology Patent chemistry Targeted therapy

Recommended Application Scenarios for Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (509147-79-9) Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring Favorable Physicochemical Properties

Given its computed LogP of 1.71 and tPSA of 39 Ų , 509147-79-9 is an appropriate building block for medicinal chemistry campaigns targeting CNS disorders. The compound's physicochemical profile aligns with established guidelines for BBB penetration, offering a balanced starting point for lead optimization. Researchers should prioritize this building block when designing novel CNS-active molecules where both permeability and reduced off-target (hERG) liability are critical design criteria [1]. The Boc group can be removed at a late stage to reveal the free amine, allowing for convenient structure-activity relationship (SAR) exploration.

Kinase Inhibitor Lead Optimization, Particularly for ROR1-Targeted Oncology

Patent disclosures explicitly link 509147-79-9 and its derivatives to ROR1 tyrosine kinase inhibition [2]. Medicinal chemists engaged in oncology drug discovery, especially those targeting ROR1 in hematologic malignancies or solid tumors, should consider this building block as a validated entry point for SAR studies. The 2-methoxyethyl substituent may contribute to kinase selectivity, and the Boc-protected amine allows for modular diversification. Procurement of this specific intermediate can accelerate hit-to-lead timelines by leveraging existing patent precedent.

Synthetic Scale-Up and Process Chemistry Where High Yield and Reliability Are Paramount

The demonstrated 94% synthetic yield for 509147-79-9 via O-methylation of the corresponding alcohol makes it an attractive choice for process chemistry and scale-up. The mild reaction conditions and straightforward purification contribute to lower cost of goods and higher batch-to-batch consistency. Contract research organizations (CROs) and pharmaceutical process development teams should select 509147-79-9 over lower-yielding or more complex-to-synthesize piperidine intermediates when planning multistep syntheses for preclinical or clinical supply.

Building Block for Libraries and Probe Synthesis with Favorable Cardiac Safety Profile

The experimental hERG IC50 of >10,000 nM (10 µM) [1] indicates a low risk of QT prolongation, a major cause of drug attrition. Combinatorial chemistry groups and chemical biology probe developers should utilize 509147-79-9 as a core scaffold when generating libraries intended for in vivo phenotypic screening or when minimizing polypharmacology is essential. By starting with a core that already demonstrates a clean hERG profile, the probability of identifying development candidates with acceptable cardiovascular safety margins is significantly increased.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.